

using 6-Chloro-3-iodopyridin-2-amine in agrochemical synthesis

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Compound of Interest

Compound Name: 6-Chloro-3-iodopyridin-2-amine

Cat. No.: B1388418

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An In-Depth Technical Guide to the Strategic Use of **6-Chloro-3-iodopyridin-2-amine** in Agrochemical Synthesis

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Abstract

6-Chloro-3-iodopyridin-2-amine is a highly functionalized heterocyclic building block with significant potential in the synthesis of next-generation agrochemicals. Its unique substitution pattern, featuring an amine group and two different halogen atoms on a pyridine core, offers a platform for controlled, sequential chemical modifications. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the strategic and selective functionalization of the C-I and C-Cl bonds through palladium-catalyzed cross-coupling reactions. We present detailed application notes and validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, explaining the causality behind experimental choices to enable researchers, scientists, and drug development professionals to harness the full synthetic potential of this versatile intermediate.

Introduction: A Scaffold for Innovation in Agrochemicals

The 2-aminopyridine scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] In the agrochemical sector, derivatives of this scaffold are instrumental in the development of potent insecticides, fungicides, and herbicides.[3][4] **6-Chloro-3-iodopyridin-2-amine** (CAS 800402-06-6) emerges as a particularly valuable starting material due to its trifunctional nature. The presence of a nucleophilic amine group, a highly reactive iodo substituent, and a less reactive chloro substituent allows for a programmed, regioselective synthesis of complex molecules. This guide will explore the principle of differential reactivity and its application in building diverse molecular architectures relevant to crop protection.

Physicochemical Properties and Safety

A thorough understanding of the material's properties and handling requirements is paramount for safe and reproducible experimentation.

Compound Data

Property	Value	Source(s)
CAS Number	800402-06-6	[5][6]
Molecular Formula	C ₅ H ₄ ClIN ₂	[7]
Molecular Weight	254.46 g/mol	[8]
Appearance	Off-white to light brown solid	[7]
Purity	Typically ≥98%	[6]
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C	[7]

Safety and Handling

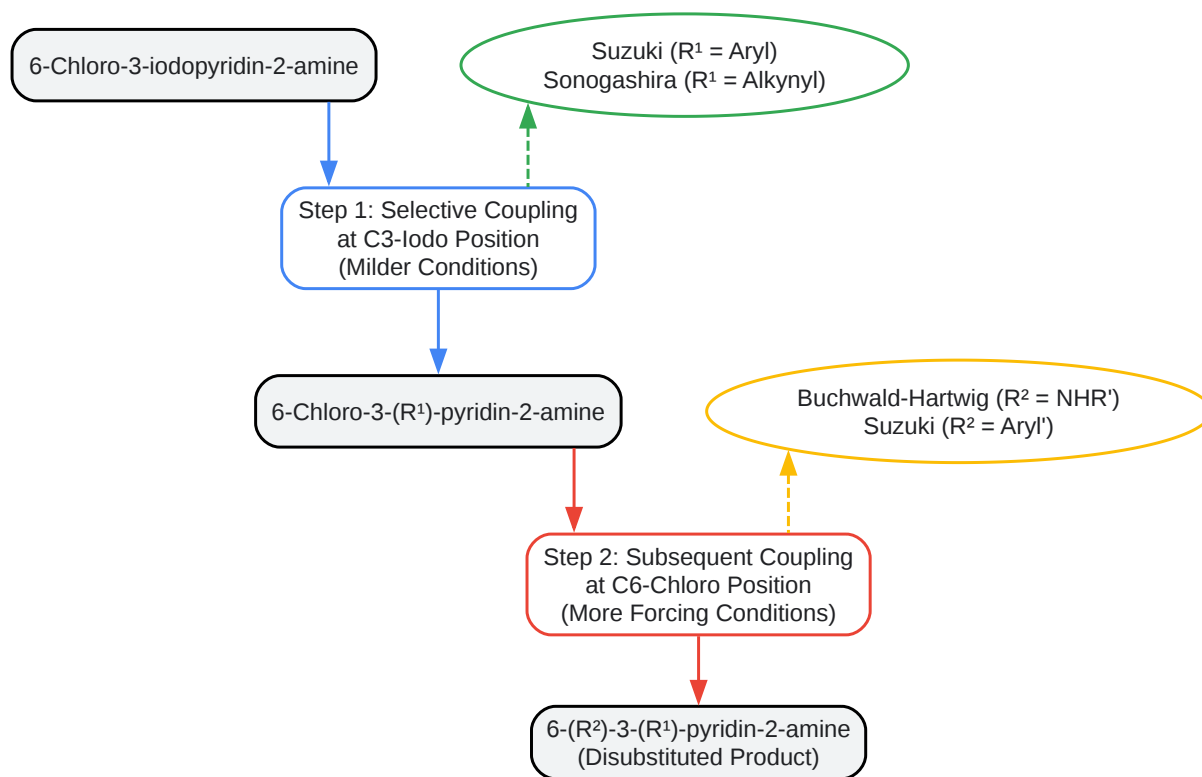
6-Chloro-3-iodopyridin-2-amine is classified as a hazardous substance and must be handled with appropriate precautions.

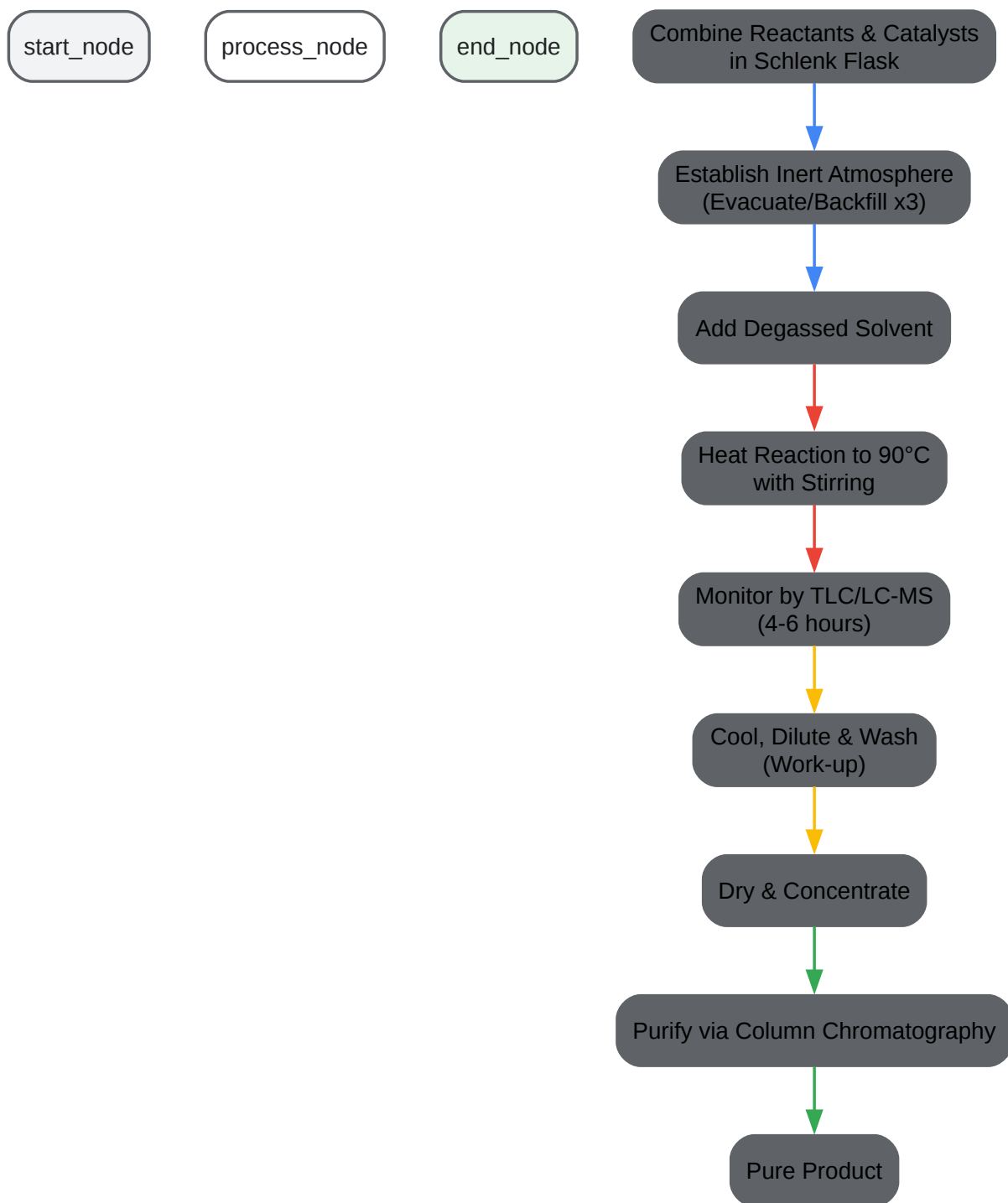
- Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6][7]
[9] May cause respiratory irritation.[7]

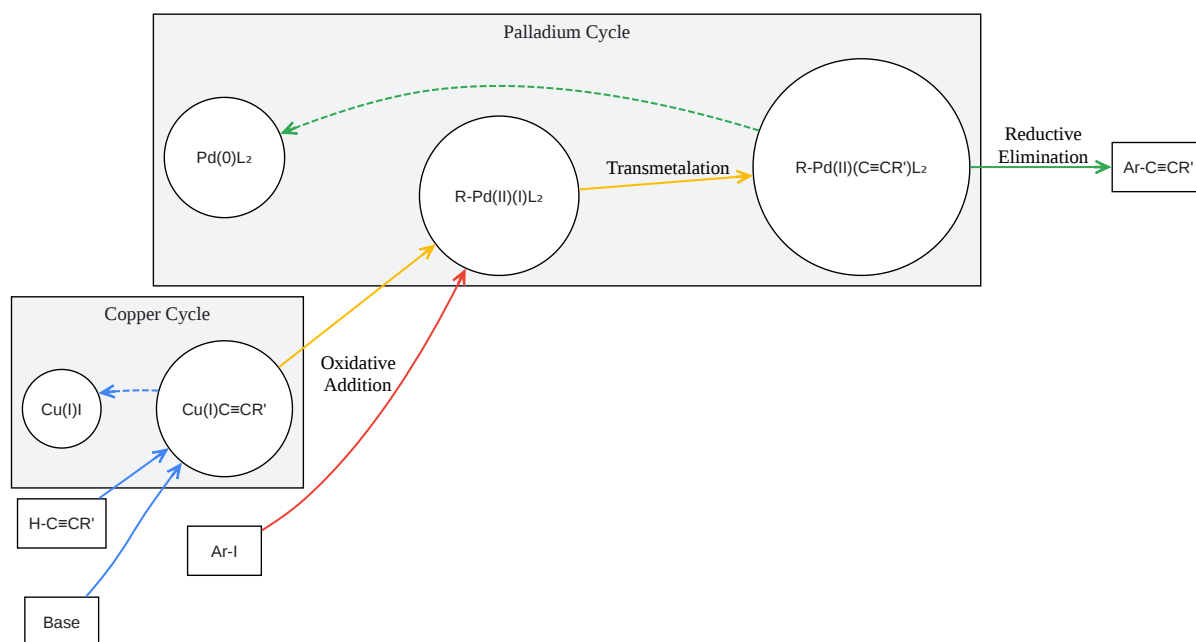
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (goggles), and face protection.[9][10] Use in a well-ventilated area or under a chemical fume hood.[11]
- Handling: Avoid contact with skin, eyes, and clothing.[9] Prevent dust formation.[10] Wash hands thoroughly after handling.[9][11]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. [10]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9][10]
 - Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [10]
 - Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

The Principle of Selective Functionalization: A Chemist's Guide

The synthetic utility of **6-Chloro-3-iodopyridin-2-amine** is rooted in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles. [12] This allows for selective reaction at the 3-position under relatively mild conditions, leaving the more robust C-Cl bond at the 6-position intact for subsequent transformations under more forcing conditions.[13] This two-step, controlled functionalization is the core strategy for building molecular complexity.







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